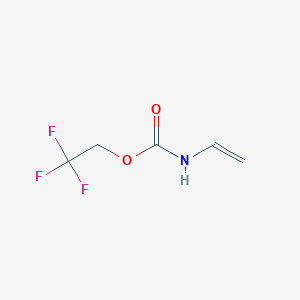

2,2,2-Trifluoroethyl n-ethenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

While the provided papers do not directly discuss 2,2,2-Trifluoroethyl n-ethenylcarbamate, they do provide insights into related compounds and methodologies that could be relevant for the analysis of this compound. For instance, the synthesis and characterization of various carbamate derivatives are discussed, which could offer parallels in the synthesis and analysis of this compound.

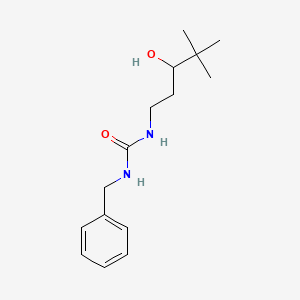

Synthesis Analysis

The papers describe the synthesis of different carbamate derivatives. For example, the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates is detailed, which involves the use of isocyanates derived from Fmoc-amino acids . Although this does not directly pertain to this compound, the methodologies could be adapted for its synthesis, considering the structural similarities among carbamates.

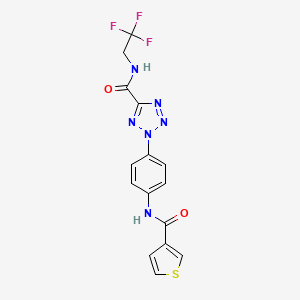

Molecular Structure Analysis

The molecular structure of carbamate derivatives is a key focus in the papers. For instance, the crystal structure of the tetrafluoroborate salt of a nitrosocarbamate is described, revealing a pseudo-gauche conformation stabilized by a hydrogen bond . This information could be extrapolated to predict the molecular conformation of this compound, as hydrogen bonding and steric effects are important factors in determining the structure of carbamates.

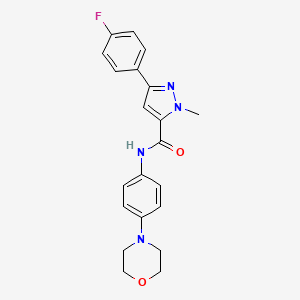

Chemical Reactions Analysis

The papers discuss various reactions involving carbamate derivatives. The aza-Michael addition of nosyloxycarbamates to 2-(trifluoromethyl)acrylates is one such reaction, leading to different aminated products under varying conditions . This suggests that this compound could also undergo similar nucleophilic addition reactions, potentially yielding a range of products depending on the reaction parameters.

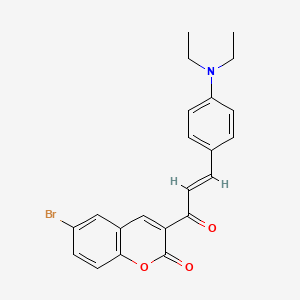

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate derivatives are characterized in the papers. Spectroscopic methods such as FT-IR, Raman, NMR, and mass spectrometry are commonly used for characterization . Additionally, DFT studies provide insights into the electronic properties, such as the dipole moment and hyperpolarizability . These techniques and findings could be applied to determine the properties of this compound, aiding in the understanding of its behavior in various environments.

Scientific Research Applications

Organic Synthesis and Catalysis

2,2,2-Trifluoroethyl n-ethenylcarbamate and related compounds are widely used in organic synthesis and catalysis. For instance, trifluoromethylcarbene, derived from trifluoroethyl compounds, is applied in Fe-catalyzed cyclopropanation of olefins, yielding trifluoromethylated cyclopropanes in high yields (Duan et al., 2016). Trifluoroethylated onium salts are synthesized for various applications, including conversions to sulfoxides and N-oxide to trifluoroethylated salts, demonstrating the versatility of trifluoroethyl compounds in chemical transformations (Umemoto & Gotoh, 1991).

Fluorination Techniques

The introduction of fluorinated moieties into organic molecules is a common strategy to alter biological activities, and compounds like this compound play a crucial role in this domain. For example, trifluoroethylation of organoboronic acids and esters is performed using palladium-catalyzed techniques, highlighting the significance of trifluoroethyl compounds in medicinal chemistry and related fields (Zhao & Hu, 2012).

Enantioselective Analysis

In the field of analytical chemistry, particularly in the enantioselective analysis of amino acids, derivatization with compounds like 2,2,2-trifluoroethyl chloroformate is crucial. This process is used for rapid separation of enantiomeric isomers, demonstrating the importance of trifluoroethyl compounds in improving analytical methods (Abe et al., 1996).

Radiopharmaceutical Applications

In radiopharmaceuticals, the synthesis of alkylating agents like 2,2,2-trifluoroethyl triflate involves trifluoroethyl compounds, indicating their role in enhancing imaging techniques such as positron emission tomography (Johnström & Stone-Elander, 1995).

Flame Retardancy in Materials

Trifluoroethyl compounds are also used in materials science, for instance, as flame retardant additives in lithium-ion batteries. This application demonstrates the multifaceted nature of these compounds, extending their utility beyond the pharmaceutical and chemical industries (Zhu et al., 2015).

Gas-responsive Polymers

Additionally, dual-gas responsive polymers synthesized using 2,2,2-trifluoroethyl compounds show promising applications in biomedicine due to their responsiveness to CO2 and O2, key gases in the human body. This characteristic opens up opportunities for the development of functional materials for biomedical applications (Jiang et al., 2017).

Safety and Hazards

The safety data sheet for 2,2,2-Trifluoroethyl n-ethenylcarbamate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2,2,2-trifluoroethyl N-ethenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2H,1,3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAUGMYKDWESQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)

![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)